- Phosphorus(V) oxide-methanesulfonic acide-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4,
Cas no 91-55-4 (2,3-Dimethylindole)
2,3-Dimethylindole structure
2,3-Dimethylindole Properties
Names and Identifiers
-
- 2,3-Dimethyl-1H-indole
- 2,3-Dimethylindole
- 2.3-Dimethylindole
- NSC 24936
- 1H-Indole, 2,3-dimethyl-
- INDOLE, 2,3-DIMETHYL-
- 2,3-dimethyl indole
- TFW7O9HWZK
- PYFVEIDRTLBMHG-UHFFFAOYSA-N
- PubChem7334
- 2,3-Dimethyl-1H-indole #
- s213
- HMS1648J03
- NSC24936
- BBL025939
- STL377851
- TRA0032781
- NCGC0
- D1579
- Q27289944
- Z56867202
- SCHEMBL154593
- NCGC00331571-01
- D-5350
- EN300-17046
- 2,3-Dimethylindole, >=97%
- EINECS 202-076-2
- 2,3-dimethyl-1h-indol
- AKOS000445202
- InChI=1/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H
- AB00444231-03
- NSC-24936
- AC-11743
- LS-82921
- CHEMBL3252119
- FT-0641910
- F2190-0646
- AS-56969
- DTXSID6059027
- UNII-TFW7O9HWZK
- FT-0609715
- AMY23189
- 91-55-4
- DIMETHYLINDOLE, 2,3-
- F12404
- CS-W010999
- MFCD00005617
- 2,3-Dimethyl-1H-indole (ACI)
- Indole, 2,3-dimethyl- (7CI, 8CI)
- DB-057262
- NS00039401
- SY048829
- BDBM50612697
- +Expand
-
- MFCD00005617
- PYFVEIDRTLBMHG-UHFFFAOYSA-N
- 1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3
- C1C=C2NC(C)=C(C2=CC=1)C
- 116662
Computed Properties
- 145.08900
- 1
- 0
- 0
- 145.089
- 11
- 144
- 0
- 0
- 0
- 0
- 0
- 1
- 2.8
- nothing
- 0
- 15.8
Experimental Properties
- 2.78470
- 15.79000
- 1.6030 (estimate)
- 285°C(lit.)
- 104.0 to 108.0 deg-C
- 285°C/750mm
- Phylloid crystals
- Soluble in ethanol \ ether and concentrated hydrochloric acid, slightly soluble in hot water and petroleum
- 1.0641 (estimate)
2,3-Dimethylindole Security Information
- GHS07
- NL7185000
- 3
- S24/25
- NONH for all modes of transport
- H302+H312+H332
- P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- warning
- Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- Warning
- Yes
2,3-Dimethylindole Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-Dimethylindole Price
2,3-Dimethylindole Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane
Reference
- Role of phosphorus adducts in the indolization reaction between arylhydrazones and phosphorus trichlorideTetrahedron, 1987, 43(12), 2755-60,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Aniline
Reference
- Halogenated ketones. I. The bromination of acetone and methyl ethyl ketoneJournal of the Chemical Society, 1948, 272, 272-5,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ; 24 h, 800 psi, 120 °C
Reference
- [(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketonesTetrahedron Letters, 2011, 52(50), 6758-6762,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: 2,2,6,6-Tetramethylpiperidine , Tris(pentafluorophenyl)borane Solvents: Toluene ; 16 h, 110 °C
Reference
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and OxindolesACS Catalysis, 2020, 10(8), 4835-4840,
Synthetic Circuit 8
Reaction Conditions
1.1 Solvents: Xylene ; 24 h, 150 °C
Reference
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and OxindolesACS Catalysis, 2020, 10(8), 4835-4840,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Pentacarbonylchlororhenium , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ; 24 h, 140 °C
Reference
- Rhenium(I)-Catalyzed C-Methylation of Ketones, Indoles, and Arylacetonitriles Using MethanolJournal of Organic Chemistry, 2021, 86(9), 6943-6951,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Acetonitrile ; 0.17 h, rt; 59 psi, rt → 90 °C; 50 h, 59 psi, 90 °C; 50 h, 59 psi, 90 °C
Reference
- Synthesis of indoles by palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes: Methyl indole-4-carboxylateOrganic Syntheses, 2003, 80, 75-84,
Synthetic Circuit 13
Reaction Conditions
Reference
- Product subclass 4: palladium-alkene complexesScience of Synthesis, 2002, 1, 319-387,
Synthetic Circuit 14
Reaction Conditions
Reference
- Product class 13: indole and its derivativesScience of Synthesis, 2001, 10, 361-652,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: 2,2,2-Trifluoroethanol , Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ; 20 h, reflux
Reference
- Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium CatalystAngewandte Chemie, 2013, 52(27), 6983-6987,
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Copper Solvents: Dimethylformamide ; 8 h, 120 °C
Reference
- Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and AlcoholsAdvanced Synthesis & Catalysis, 2014, 356(1), 189-198,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol
Reference
- DBU, a highly efficient reagent for the facile regeneration of (hetero)arylamines from their acetamides and benzamides: influence of solvent, temperature, and microwave irradiationSynthetic Communications, 2002, 32(2), 265-272,
Synthetic Circuit 18
Reaction Conditions
Reference
- Effect of steric factors in a heterogeneous-catalytic E. Fischer reaction. XII. Heterogeneous-catalytic E. Fischer reactionZhurnal Organicheskoi Khimii, 1981, 17(4), 745-8,
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 1-(4-sulfobutyl)-3-[3-(trihydroxysilyl)propyl]-, 4-methylbenzene… (silica supported) Solvents: Ethanol ; 4 h, rt
Reference
- Novel and Efficient Heterogeneous 4-Methylbenzenesulfonic Acid-Based Ionic Liquid Supported on Silica Gel for Greener Fischer Indole SynthesisCatalysis Letters, 2016, 146(5), 968-976,
Synthetic Circuit 21
Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Methanol ; 7 h, reflux
Reference
- GREEN SYNTHESIS OF 2,3,4,9-TETRAHYDRO-1H-CARBAZOLES/2,3-DIMETHYLINDOLES CATALYZED BY [BMIM(BF4)] IONIC LIQUID IN METHANOLOrganic Communications, 2013, 6(1), 31-40,
2,3-Dimethylindole Raw materials
- 2H-1,2,3-Diazaphosphole, 4,5-dimethyl-2-phenyl-
- 2,3-Dimethylindoline
- 5H-Dibenz[b,f]azepine, 10,11-dihydro-2,8-dimethoxy-5-methyl-
- Benzenamine,4-methoxy-N-(4-methoxyphenyl)-N-methyl-
- 2-Butanone, 3-(phenylamino)-
- 1-(2,3-dimethyl-1H-indol-1-yl)-Ethanone
- Phenylhydrazine Hydrochloride (1:1)
- Benzene, 1-(1-methyl-1-propenyl)-2-nitro-
- 2-Methylindole
2,3-Dimethylindole Preparation Products
2,3-Dimethylindole Suppliers
J&K Scientific
Audited Supplier
(CAS:91-55-4)
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:91-55-4)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:91-55-4)
A LA DING
anhua.mao@aladdin-e.com
2,3-Dimethylindole Related Literature
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Matyas Tursky,Linda L. R. Lorentz-Petersen,Lasse B. Olsen,Robert Madsen Org. Biomol. Chem. 2010 8 5576
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5. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogenJose R. Cabrero-Antonino,Rosa Adam,Kathrin Junge,Matthias Beller Chem. Sci. 2017 8 6439
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Min Zhang,Feng Xie,XiaoTing Wang,Fengxia Yan,Ting Wang,Mengmeng Chen,Yuqiang Ding RSC Adv. 2013 3 6022
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:91-55-4)2,3-Dimethylindole
99%
100g
203.0